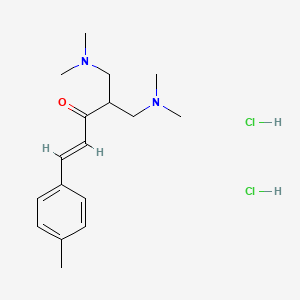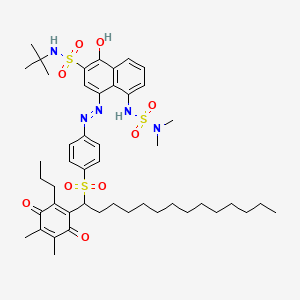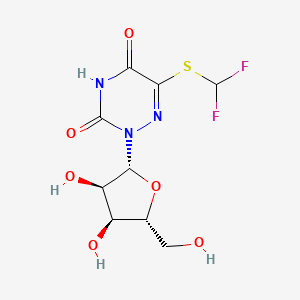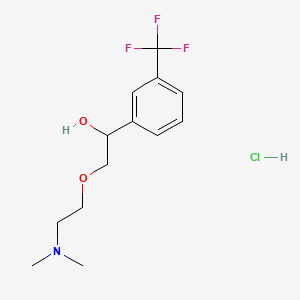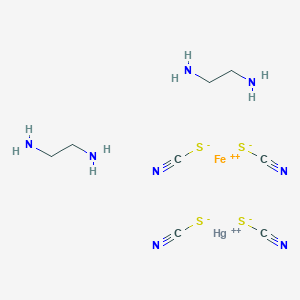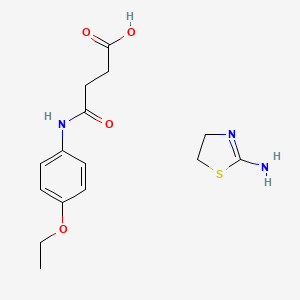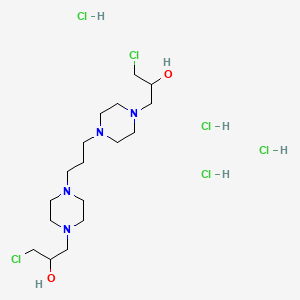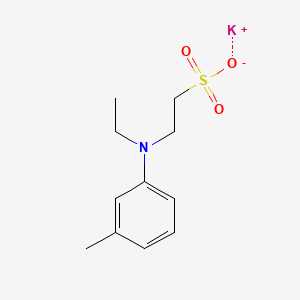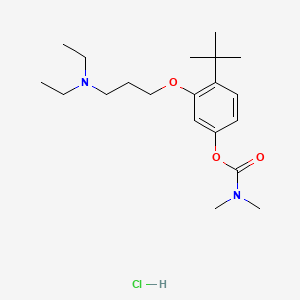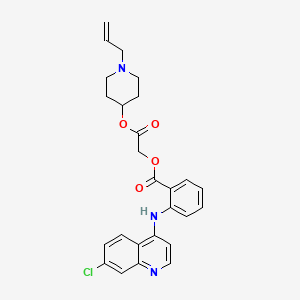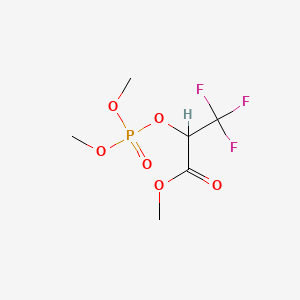
Propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is a chemical compound with the molecular formula C6H10F3O5P. This compound is characterized by the presence of a trifluoromethyl group, a dimethoxyphosphinyl group, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester typically involves the reaction of propanoic acid derivatives with dimethoxyphosphinyl chloride and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the oxidation of the phosphinyl group.
Reduction: Reduction reactions may target the ester group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Products may include phosphonic acids or phosphonates.
Reduction: Alcohol derivatives of the original ester.
Substitution: Substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is used in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the phosphinyl group can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Propanoic acid, 2-oxo-, methyl ester: This compound lacks the trifluoromethyl and phosphinyl groups, making it less reactive in certain chemical reactions.
Propanoic acid, 2-hydroxy-, methyl ester: This compound has a hydroxyl group instead of the trifluoromethyl group, resulting in different chemical properties and reactivity.
Uniqueness: Propanoic acid, 2-((dimethoxyphosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is unique due to the presence of the trifluoromethyl group, which imparts high electronegativity and lipophilicity, and the dimethoxyphosphinyl group, which can participate in various chemical reactions. These features make it a valuable reagent in organic synthesis and a useful tool in scientific research.
Propiedades
Número CAS |
108682-50-4 |
|---|---|
Fórmula molecular |
C6H10F3O6P |
Peso molecular |
266.11 g/mol |
Nombre IUPAC |
methyl 2-dimethoxyphosphoryloxy-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C6H10F3O6P/c1-12-5(10)4(6(7,8)9)15-16(11,13-2)14-3/h4H,1-3H3 |
Clave InChI |
ACAJSEOGAFXIAY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(F)(F)F)OP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
